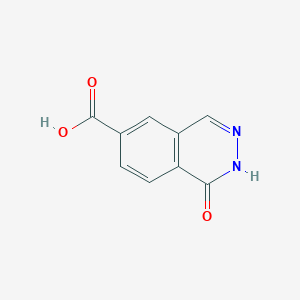

6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-

Description

6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-, is a heterocyclic carboxylic acid derivative featuring a partially hydrogenated phthalazine core. Its structure includes a six-membered phthalazine ring with one oxo group at position 1 and two adjacent hydrogenated carbons (positions 1 and 2), along with a carboxylic acid substituent at position 4.

Structure

3D Structure

Properties

IUPAC Name |

1-oxo-2H-phthalazine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-7-2-1-5(9(13)14)3-6(7)4-10-11-8/h1-4H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBOTOGKAFEBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of phthalic anhydride with hydrazine hydrate in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure the formation of the desired phthalazine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of phthalic acid derivatives.

Reduction: Reduction reactions can produce reduced phthalazine derivatives.

Substitution: Substitution reactions can result in the formation of various substituted phthalazine derivatives.

Scientific Research Applications

The search results do not contain information regarding the applications of "6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-". However, some information is available regarding the applications of the related compound "3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid".

3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Overview : 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a heterocyclic organic compound with a molecular weight of approximately 204.18 g/mol. It is a phthalazine derivative known for its structural complexity, featuring a phthalazine ring with a carboxylic acid group and a ketone functionality. The compound has a melting point of 236 °C (decomposes) and a predicted boiling point of around 412 °C.

Applications

- Antitumor Compounds : 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is used in the synthesis of antitumor compounds. It has been evaluated for its growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines. In the presence of 40 μg/mL of the compound, the survival rate of all tested tumor cells was less than 10%. The synthesized compounds showed more activity than temozolomide, a positive control.

- Antibacterial Activity : The compound has been tested for its antibacterial activity against Gram-positive and Gram-negative species, demonstrating significant antibacterial activity.

- Medicinal Chemistry : It serves as an important intermediate in organic synthesis, particularly in the development of various biologically active heterocycles, with its unique structure allowing for diverse chemical reactivity. Research indicates its use as an intermediate in the synthesis of novel dicarboxylic acid amides and fused triazine rings.

Reactivity : The chemical reactivity of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is notable for its ability to participate in various organic reactions.

Related Compounds

- 1-phthalazinecarboxylic acid : Lacks methyl group and has a simpler structure.

- 3-methylphthalic anhydride : An anhydride form used as a precursor.

- 3-Methylphthalhydrazide : Contains hydrazine functionality and is more reactive.

- 3-Methylphthalazine : Basic phthalazine structure without carboxylic acid.

Mechanism of Action

The mechanism by which 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs of 6-phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-, include:

Key Observations :

- The number and position of oxo/hydroxy groups significantly influence reactivity and solubility. For instance, the 1,4-dioxo derivative (CAS 42972-13-4) exhibits higher crystallinity due to increased hydrogen-bonding capacity .

- Ring hydrogenation : Fully hydrogenated analogs (e.g., tetrahydro derivatives) display enhanced stability under acidic conditions compared to dihydro forms .

- Functional group substitutions : The methyl ester derivative (CAS 1292369-21-1) shows reduced acidity compared to carboxylic acid analogs, favoring lipid solubility .

Physicochemical Properties

- Solubility : The carboxylic acid group in 6-phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-, confers moderate water solubility, whereas esterified analogs (e.g., methyl esters) are more lipophilic .

- Crystallinity : Compounds with multiple oxo groups (e.g., 1,4-dioxo derivatives) meet pharmacopeial crystallinity standards, likely due to rigid molecular packing .

- pH Stability : The dihydro-1-oxo structure is less stable in alkaline conditions compared to fully hydrogenated analogs, as partial ring saturation increases susceptibility to oxidation .

Functional and Pharmacological Differences

While direct pharmacological data for 6-phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-, are absent in the evidence, related compounds highlight trends:

- Bioactivity : Pyridazine-based esters (e.g., CAS 1292369-21-1) are explored as kinase inhibitors, whereas phthalazinecarboxylic acids are often intermediates in antibiotic synthesis .

- Toxicity : Ammonium salts of 1,4-dioxo-tetrahydrophthalazine derivatives exhibit lower acute toxicity compared to free acids, likely due to improved metabolic clearance .

Data Tables for Key Comparisons

Table 1: Structural and Functional Comparison

| Parameter | 6-Phthalazinecarboxylic Acid, 1,2-Dihydro-1-oxo- | 1,4-Dioxo-tetrahydro Derivative (CAS 42972-13-4) | Methyl Ester Analog (CAS 1292369-21-1) |

|---|---|---|---|

| Core Structure | Phthalazine (1,2-dihydro) | Phthalazine (tetrahydro) | Pyridazine |

| Oxo Groups | 1 (position 1) | 2 (positions 1 and 4) | 1 (position 6) |

| Water Solubility | Moderate | Low | Very Low |

| Crystallinity | Not reported | Meets pharmacopeial standards | Not reported |

| Stability (pH 7.4) | Moderate | High | High |

Biological Activity

6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- is a heterocyclic compound characterized by its unique phthalazine structure, which consists of a bicyclic aromatic compound containing two nitrogen atoms. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals.

Chemical Structure and Properties

The molecular structure of 6-phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- features a fused ring system with a carboxylic acid group (-COOH) attached to one of the carbon atoms in the phthalazine ring. Its IUPAC name indicates the presence of an oxo group, contributing to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 208.18 g/mol |

| CAS Number | 102126-65-8 |

| Solubility | Soluble in water |

Biological Activity

Research indicates that 6-phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- exhibits several biological activities:

1. Antimicrobial Activity

Studies have highlighted the potential of this compound as a scaffold for developing novel antimicrobial agents. Its structural features allow it to interact with microbial targets, inhibiting growth and proliferation. For instance, derivatives of phthalazine have shown significant antibacterial activity against various strains of bacteria .

2. Anti-fibrotic Properties

The compound has been investigated for its role in reducing fibrosis and scarring in soft tissue implants. It acts as an inhibitor of fibrosis by modulating cellular pathways involved in scar formation . This property is particularly useful in medical applications where excessive scarring can impair function.

3. Enzymatic Interaction

The mechanism of action for 6-phthalazinecarboxylic acid primarily involves its reactivity due to the functional groups present. It can influence enzymatic reactions or interact with biological macromolecules, potentially serving as an enzyme inhibitor or modulator .

Case Studies

Several case studies have explored the biological activity of 6-phthalazinecarboxylic acid:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized derivatives of phthalazine carboxylic acids against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity, suggesting that modifications to the phthalazine structure could enhance efficacy .

Case Study 2: Anti-fibrotic Applications

In a clinical setting, phthalazine derivatives were tested for their ability to inhibit fibrosis in animal models. The results demonstrated a significant reduction in fibrous tissue formation around implants when treated with these compounds .

Synthesis Methods

The synthesis of 6-phthalazinecarboxylic acid can be achieved through various methods:

- Hydroformylation : Involves specific catalysts like rhodium or cobalt complexes under high-pressure conditions.

- Esterification : Typically requires sulfuric acid as a catalyst and heat.

- Reduction Reactions : Can utilize reagents such as lithium aluminum hydride or sodium borohydride to modify functional groups .

Q & A

Q. What are the recommended synthetic routes for 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-?

Synthetic approaches for phthalazine derivatives often involve cyclization reactions or modifications of pre-existing scaffolds. For example, hydrazine derivatives have been used to synthesize 1,2-dihydro-1-oxo-phthalazine analogs via condensation reactions . Key steps include:

- Hydrazine-mediated cyclization : Reacting substituted phthalic anhydrides with hydrazine hydrate under controlled pH and temperature.

- Oxidation of dihydro intermediates : Using oxidizing agents like KMnO₄ or H₂O₂ to introduce the oxo group.

- Carboxylic acid functionalization : Employing ester hydrolysis or direct carboxylation under acidic/basic conditions.

Methodological Tip: Optimize reaction conditions (e.g., solvent polarity, catalyst choice) to improve yield, as side reactions (e.g., over-oxidation) are common in polycyclic systems.

Q. How can the structural integrity of 6-Phthalazinecarboxylic acid be confirmed experimentally?

Use a combination of spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry (e.g., as demonstrated for structurally similar 4-hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]-phthalazin-1(2H)-one) .

- NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon connectivity (¹³C NMR). For example, the oxo group at position 1 typically appears as a deshielded carbonyl signal.

- Mass spectrometry : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can contradictory data on the biological activity of 6-Phthalazinecarboxylic acid derivatives be resolved?

Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

- Systematic review frameworks : Apply PRISMA guidelines to collate and analyze existing studies, ensuring transparency in inclusion/exclusion criteria .

- Dose-response standardization : Replicate experiments across multiple cell lines or in vivo models to assess consistency.

- Impurity profiling : Use HPLC-MS to verify compound purity (>95%) and rule out confounding effects from byproducts .

Example: A study reporting inconsistent antimicrobial activity could re-evaluate results using a standardized CLSI (Clinical and Laboratory Standards Institute) protocol.

Q. What computational methods are suitable for predicting the reactivity of 6-Phthalazinecarboxylic acid?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR (Structure-Activity Relationship) studies.

- MD simulations : Assess stability in solvent environments (e.g., water, DMSO) to inform experimental solubility and aggregation behavior.

Data Analysis Tip: Cross-validate computational results with experimental data (e.g., kinetic studies) to reduce model bias .

Safety and Handling

Q. What safety protocols should be followed when handling 6-Phthalazinecarboxylic acid in the laboratory?

While specific toxicity data for this compound is limited, general guidelines for phthalazine derivatives include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles. For powder handling, use NIOSH-certified N95 respirators to prevent inhalation .

- Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure.

- Waste disposal : Avoid aqueous discharge; collect residues in sealed containers for incineration.

Note: Refer to analogous compounds (e.g., 4,6-Dimorpholino-1,3,5-triazine-2-carboxylic acid) for hazard extrapolation until compound-specific data is available .

Research Design and Data Interpretation

How can the FINER criteria improve the formulation of research questions for studying this compound?

Apply the FINER framework to ensure rigor:

- Feasible : Balance scope with available resources (e.g., synthesize derivatives in small batches first).

- Novel : Explore under-researched applications (e.g., catalytic roles in organic synthesis).

- Ethical : Adhere to institutional biosafety protocols for in vivo studies.

- Relevant : Align with broader goals (e.g., developing non-platinum chemotherapeutics) .

Q. How should researchers address data gaps in the toxicological profile of this compound?

- Tiered testing : Start with acute toxicity assays (e.g., OECD 423) before progressing to chronic exposure models.

- Cumulative risk assessment : Adapt methodologies from phthalate studies, which prioritize dose-additivity and pathway-specific endpoints .

Structural and Functional Analysis

Q. What strategies can resolve ambiguities in the compound’s logP or solubility predictions?

- Experimental determination : Use shake-flask methods (OECD 117) for logP and nephelometry for solubility.

- QSAR models : Train algorithms on phthalazine analogs to improve predictive accuracy.

Caution: Discrepancies between predicted and observed values often stem from unaccounted intermolecular interactions (e.g., hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.